MM 11253 MM 11253 Selective RARγ antagonist. Blocks the growth inhibitory effects of RARγ-selective agonists. Shows antiapoptotic effects.
MM-11253 is a synthetic, conformationally restricted retinoid that acts as a selective antagonist of retinoic acid receptor γ (RARγ). It dose-dependently blocks the ability of RARγ-selective agonists, but not retinoic acid (all-trans retinoic acid;), to inhibit the growth of oral squamous cell carcinoma cells in vitro.
MM 11253 is a selective RARγ antagonist. MM 11253 blocks the growth inhibitory ability of RARγ-selective agonists in squamous cell carcinoma (SCC)-25 cells.
Brand Name: Vulcanchem
CAS No.: 345952-44-5
VCID: VC0535838
InChI: InChI=1S/C28H30O2S2/c1-26(2)11-12-27(3,4)24-17-22(9-10-23(24)26)28(31-13-14-32-28)21-8-7-18-15-20(25(29)30)6-5-19(18)16-21/h5-10,15-17H,11-14H2,1-4H3,(H,29,30)
SMILES: CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C
Molecular Formula: C28H30O2S2
Molecular Weight: 462.7 g/mol

MM 11253

CAS No.: 345952-44-5

Cat. No.: VC0535838

Molecular Formula: C28H30O2S2

Molecular Weight: 462.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MM 11253 - 345952-44-5

Specification

CAS No. 345952-44-5
Molecular Formula C28H30O2S2
Molecular Weight 462.7 g/mol
IUPAC Name 6-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C28H30O2S2/c1-26(2)11-12-27(3,4)24-17-22(9-10-23(24)26)28(31-13-14-32-28)21-8-7-18-15-20(25(29)30)6-5-19(18)16-21/h5-10,15-17H,11-14H2,1-4H3,(H,29,30)
Standard InChI Key DPVGXUNWCVEIGT-UHFFFAOYSA-N
SMILES CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C
Canonical SMILES CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C
Appearance Solid powder

Introduction

Chemical and Structural Properties

MM 11253, chemically designated as 6-(2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dithiolan-2-yl)-2-naphthoic acid, features a conformationally restricted structure optimized for RARγ antagonism . The compound’s molecular formula is C28H30O2S2\text{C}_{28}\text{H}_{30}\text{O}_{2}\text{S}_{2}, with a canonical SMILES representation of OC(C1=CC2=CC=C(C=C2C=C1)C3(C4=CC=C5C(C)(C)CCC(C)(C)C5=C4)SCCS3)=O .

Table 1: Key Chemical Properties of MM 11253

PropertyValue
Molecular Weight462.67 g/mol
Purity≥98% (HPLC)
Solubility30 mg/mL in DMSO
Storage ConditionsDesiccate at RT or -20°C
CAS Number345952-44-5
Physical AppearanceOff-white solid

The compound’s stability in dimethyl sulfoxide (DMSO) and its resistance to degradation under recommended storage conditions ensure reliability in experimental settings .

Biological Activity and Mechanism of Action

MM 11253 exhibits high selectivity for RARγ, with a half-maximal inhibitory concentration (IC50\text{IC}_{50}) of 44 nM against this receptor. In contrast, it demonstrates negligible activity against RARα, RARβ, and RXRα, making it a precise pharmacological tool for isolating RARγ-dependent effects .

Antagonism of RARγ Signaling

In squamous cell carcinoma (SCC-25) models, MM 11253 effectively blocks the growth-inhibitory effects of RARγ-selective agonists such as NRX204647 . For example, Le et al. (2000) demonstrated that pretreatment with MM 11253 (1–10 µM) reversed the suppression of cell proliferation induced by RARγ agonists, highlighting its role in counteracting retinoid-mediated apoptosis . This antiapoptotic property is attributed to its interference with RARγ-driven transcriptional programs that regulate cell cycle arrest and differentiation .

Selectivity and Cross-Reactivity

Pharmacological profiling confirms MM 11253’s specificity:

  • RARγ Antagonism: IC50=44nM\text{IC}_{50} = 44 \, \text{nM}

  • RARα/RARβ Inhibition: >10-fold weaker than RARγ

  • RXRα Activity: No significant binding

This selectivity minimizes off-target effects in complex biological systems, as evidenced by its lack of impact on transforming growth factor-beta (TGF-β) or bone morphogenetic protein (BMP) pathways in osteoblastogenesis studies .

Research Applications and Findings

Cancer Biology

MM 11253 has been instrumental in elucidating RARγ’s role in epithelial cancers:

  • Oral Squamous Cell Carcinoma: In SCC-25 cells, MM 11253 (10 µM) abolished the growth inhibition caused by RARγ agonists, underscoring RARγ’s pro-differentiation role in malignant cells .

  • Ovarian Carcinoma: Holmes et al. (2000) linked RARγ activation to apoptosis induction, a process reversible by MM 11253, suggesting therapeutic avenues for retinoid-resistant cancers .

Bone Metabolism

Contrary to its antiapoptotic effects in cancer, MM 11253 showed no significant influence on BMP-2-induced osteoblastogenesis, unlike RARα antagonists . This dichotomy emphasizes tissue-specific RARγ signaling and its limited role in skeletal development compared to other retinoid receptors .

Table 2: Key Studies Involving MM 11253

Study FocusModel SystemKey FindingReference
RARγ AntagonismSCC-25 CellsReversed agonist-induced growth inhibition
Apoptosis ModulationOvarian CarcinomaBlocked retinoid-driven apoptosis
OsteoblastogenesisMC3T3-E1 CellsNo impact on BMP-2-induced differentiation

Future Directions and Implications

The specificity of MM 11253 positions it as a candidate for:

  • Combination Therapies: Pairing with RARα/RARβ agonists to modulate retinoid signaling in cancers .

  • Epigenetic Studies: Investigating RARγ’s role in histone modification and chromatin remodeling .

  • Metabolic Disease Research: Exploring RARγ’s involvement in lipid metabolism and insulin sensitivity .

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